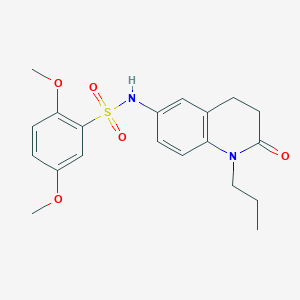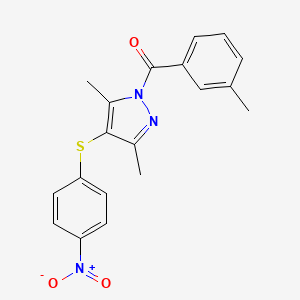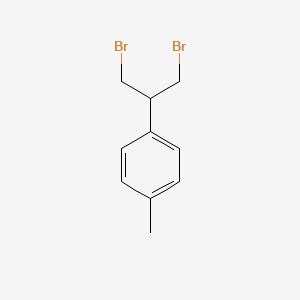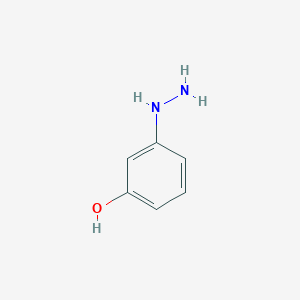![molecular formula C26H28ClN3O2S2 B2480723 N-(3-(ベンゾ[d]チアゾール-2-イル)-6-イソプロピル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-4-エトキシベンズアミド塩酸塩 CAS No. 1330303-82-6](/img/structure/B2480723.png)
N-(3-(ベンゾ[d]チアゾール-2-イル)-6-イソプロピル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-4-エトキシベンズアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C26H28ClN3O2S2 and its molecular weight is 514.1. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌作用
この化合物のユニークな構造は、潜在的な抗癌活性を示唆しています。研究者は、さまざまな癌細胞株に対するその効果を調査してきました。予備調査では、癌細胞の増殖を阻害し、アポトーシスを誘導する可能性があることが示唆されています。 その正確なメカニズムを解明し、特定の癌タイプに対する有効性を評価するには、さらなる調査が必要です .
抗炎症作用
in vitro実験では、この化合物が抗炎症作用を有することが実証されています。この化合物は、炎症経路を調節し、新しい抗炎症薬の開発に貢献する可能性があります。 研究者は、炎症マーカーと免疫応答に対するその効果を積極的に探求しています .
抗ウイルスアプリケーション
抗ウイルス薬の重要性を考えると、科学者はこの化合物が抗ウイルス活性を示すかどうかを調べてきました。特定の結果はまだ得られていませんが、その構造モチーフはウイルスタンパク質との潜在的な相互作用を示唆しています。 特定のウイルスに対する有効性を評価するには、さらなる研究が必要です .
神経保護効果
この化合物のチアゾールおよびキノリン部分構造は、神経保護作用の可能性を示唆しています。 研究者は、神経細胞に対するその影響を調査しており、アルツハイマー病やパーキンソン病などの神経変性疾患の治療におけるその潜在力を明らかにすることを目指しています .
抗菌の可能性
チアゾール含有化合物は、しばしば抗菌活性を示します。この特定の化合物に関するデータは限られていますが、既知の抗菌剤との構造的類似性は、さらなる調査を正当化します。 研究者は、細菌、真菌、および他の病原体に対するその効果を評価しています .
心臓血管アプリケーション
官能化キノリンは、心臓血管の利点と関連付けられています。この化合物のキノリンコアは、血管拡張、抗血小板効果、またはその他の心臓血管作用に貢献する可能性があります。 進行中の研究は、心臓関連疾患におけるその潜在的な治療的役割を検証することを目的としています .
抗結核活性
ベンゾチアゾール系化合物の最近の進歩は、その抗結核特性を浮き彫りにしています。この特定の化合物に関する直接的な証拠はほとんどありませんが、既知の抗結核剤との構造的類似性は、潜在的な有効性を示唆しています。 研究者は、結核菌に対するその阻害効果を評価しています .
細胞毒性と抗増殖効果
in vitro評価では、関連化合物の細胞毒性と抗増殖効果が明らかになっています。研究者は、この化合物が同様の特性を共有するかどうかを調査しています。 癌細胞の増殖と生存能力に対するその潜在的な影響は、活発な研究分野です .
要約すると、N-(3-(ベンゾ[d]チアゾール-2-イル)-6-イソプロピル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-4-エトキシベンズアミド塩酸塩は、癌研究から神経保護まで、さまざまな分野で有望です。ただし、その可能性を最大限に引き出し、その作用メカニズムを理解するためには、さらなる研究が不可欠です。 🌟 .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2.ClH/c1-4-31-18-11-9-17(10-12-18)24(30)28-26-23(25-27-20-7-5-6-8-21(20)32-25)19-13-14-29(16(2)3)15-22(19)33-26;/h5-12,16H,4,13-15H2,1-3H3,(H,28,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZVMJNGAALRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B2480641.png)



![N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-2-methylbenzamide](/img/structure/B2480646.png)


![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2480651.png)





